Tris(cyclopentylmethyl)alumane

Description

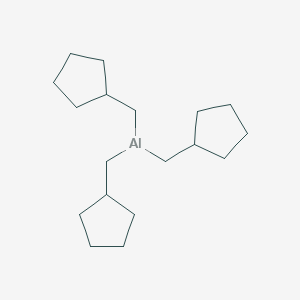

Tris(cyclopentylmethyl)alumane is an organoaluminum compound with the formula Al(CH₂C₅H₉)₃. Following IUPAC substitutive nomenclature rules, its name is derived from the parent hydride "alumane" (AlH₃), where three hydrogen atoms are replaced by cyclopentylmethyl groups (CH₂C₅H₉) . The cyclopentylmethyl substituent consists of a methyl group attached to a cyclopentane ring, creating a bulky, branched alkyl ligand. This steric bulk distinguishes it from simpler trialkylalumane analogs like trimethylalumane (Al(CH₃)₃) and triethylalumane (Al(CH₂CH₃)₃). Organoaluminum compounds are widely used in catalysis, polymerization, and organic synthesis, with reactivity and stability heavily influenced by substituent size and electronic effects .

Properties

CAS No. |

54542-98-2 |

|---|---|

Molecular Formula |

C18H33Al |

Molecular Weight |

276.4 g/mol |

IUPAC Name |

tris(cyclopentylmethyl)alumane |

InChI |

InChI=1S/3C6H11.Al/c3*1-6-4-2-3-5-6;/h3*6H,1-5H2; |

InChI Key |

YVPVMJXWJKZFAF-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)C[Al](CC2CCCC2)CC3CCCC3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tris(cyclopentylmethyl)alumane typically involves the reaction of aluminum trichloride with cyclopentylmethyl magnesium chloride in an ether solvent. The reaction proceeds as follows: [ \text{AlCl}_3 + 3 \text{C}_5\text{H}_9\text{CH}_2\text{MgCl} \rightarrow \text{Al}(\text{C}_5\text{H}_9\text{CH}_2)_3 + 3 \text{MgCl}_2 ] The reaction is carried out under an inert atmosphere to prevent the oxidation of the organoaluminum compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions: Tris(cyclopentylmethyl)alumane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form aluminum oxides.

Reduction: It can act as a reducing agent in certain reactions.

Substitution: The cyclopentylmethyl groups can be substituted with other organic groups.

Common Reagents and Conditions:

Oxidation: Oxygen or air can be used as oxidizing agents.

Reduction: Hydrogen gas or other reducing agents can be employed.

Substitution: Various organic halides can be used for substitution reactions.

Major Products:

Oxidation: Aluminum oxides.

Reduction: Reduced organic compounds.

Substitution: Substituted organoaluminum compounds.

Scientific Research Applications

Tris(cyclopentylmethyl)alumane has a wide range of applications in scientific research:

Chemistry: It is used as a catalyst in polymerization reactions and as a reagent in organic synthesis.

Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.

Medicine: Research is ongoing to explore its use in the development

Comparison with Similar Compounds

Structural and Steric Effects

The steric profile of trialkylalumane derivatives dictates their coordination chemistry and reaction kinetics. Key structural analogs include:

- Trimethylalumane : Small methyl groups allow for high reactivity but poor thermal stability. Commonly used as a co-catalyst in Ziegler-Natta polymerization .

- Triethylalumane : Larger ethyl groups reduce reactivity compared to methyl analogs, enhancing stability for controlled reductions .

- Tris(decyl)alumane: Long alkyl chains increase solubility in nonpolar solvents but limit catalytic utility due to low electrophilicity .

- This compound : The cyclopentylmethyl group introduces significant steric hindrance, which may suppress undesired side reactions (e.g., over-reduction) while enabling selective substrate binding in hydroalumination or cross-coupling reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.